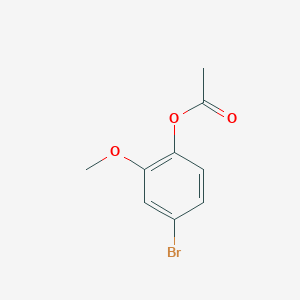

4-Bromo-2-methoxyphenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

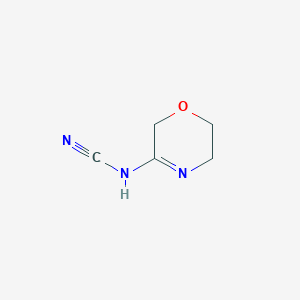

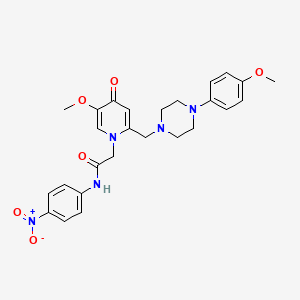

4-Bromo-2-methoxyphenyl acetate is an organic compound. It is a derivative of phenyl acetate, where one of the hydrogen atoms on the phenyl ring is replaced by a bromine atom and a methoxy group is attached .

Synthesis Analysis

The synthesis of compounds similar to 4-Bromo-2-methoxyphenyl acetate has been reported in the literature. For instance, a study reported the synthesis of a porphyrin compound, where a methoxy protected group was used . Another study reported the synthesis of 4-bromo quinolines from ortho-propynol phenyl azides using TMSBr as an acid-promoter .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methoxyphenyl acetate can be represented by the formula BrC6H3(OCH3)OH . The compound has a molecular weight of approximately 203.03 .Applications De Recherche Scientifique

Synthesis of Vanillin Acetate

“4-Bromo-2-methoxyphenyl acetate” is a synonym for “Vanillin Acetate”, which is a compound used in various chemical reactions . It has a linear formula of CH3CO2C6H3-4-(CHO)-2-OCH3 .

Chemoselective Reduction

Vanillin Acetate can undergo chemoselective reduction using sodium borohydride . This process has been reported in scientific literature and is a key step in many organic synthesis reactions .

Preparation of Nitro Compounds

Vanillin Acetate has been used in the preparation of various nitro compounds such as 2-nitrohomovanillic acid and 2-nitrovanildin acetate . These compounds have various applications in chemical research .

Synthesis of 4-Bromo Quinolines

A significant application of “4-Bromo-2-methoxyphenyl acetate” is in the synthesis of 4-Bromo Quinolines . These are constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter . The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .

Key Intermediates in Bioactive Molecules

4-Bromo Quinolines, which can be synthesized from “4-Bromo-2-methoxyphenyl acetate”, have been widely used as key synthetic intermediates for the construction of various bioactive molecules or drugs . This makes “4-Bromo-2-methoxyphenyl acetate” a valuable compound in pharmaceutical research .

Cascade Cyclization

The compound can undergo cascade cyclization, an important tactic in organic synthesis . This process plays a significant role in the construction of functionalized carbo- or heterocyclic compounds .

Propriétés

IUPAC Name |

(4-bromo-2-methoxyphenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6(11)13-8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNWECQSWKBEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methoxyphenyl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2738628.png)

![6-methyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738632.png)

![4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2738636.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738637.png)

![Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate](/img/structure/B2738638.png)

![2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2738640.png)